7-Brom-1H-Pyrrolo[3,2-d]pyrimidin-2,4(3H,5H)-dion
Übersicht
Beschreibung
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of this compound has been accomplished through various methods. For instance, 4-chloro-7H-pyrrolo [2,3-d]pyrimidine was dissolved in chloroform, followed by the addition of N-bromosuccinamide. The resulting mixture was refluxed for 1 hour . Other methods include Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Molecular Structure Analysis
The molecular structure of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is similar to purine, making it an attractive compound for various biological activities . Its IR spectrum shows peaks at 3137 (NH), 1676 (C=O), 1609 (C=N) .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can react with alkynes to synthesize pyrrolo [2,3-d]pyrimidines . It can also undergo intramolecular Cu-mediated carbomagnesiation followed by the reaction with various electrophiles .Physical and Chemical Properties Analysis
The compound appears as a yellow solid with a melting point of 287–288 °C .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 7-Brom-1H-Pyrrolo[3,2-d]pyrimidin-2,4(3H,5H)-dion
Die Verbindung this compound hat in der wissenschaftlichen Forschung Aufmerksamkeit erregt, da sie in verschiedenen Bereichen Anwendungsmöglichkeiten bietet. Im Folgenden finden Sie eine detaillierte Analyse ihrer einzigartigen Anwendungen, wobei jede in einem separaten Abschnitt mit einer klaren und beschreibenden Überschrift dargestellt wird.
Multi-Target-Kinase-Inhibitoren: Verbindungen, die vom Pyrrolo[3,2-d]pyrimidin-Gerüst abgeleitet sind, wie z. B. This compound, wurden auf ihr Potenzial als Multi-Target-Kinase-Inhibitoren untersucht . Diese Inhibitoren sind in der Krebstherapie von entscheidender Bedeutung, da sie in mehrere Signalwege eingreifen können, die an Tumorwachstum und Metastasierung beteiligt sind.
Apoptose-Induktoren: Forschungen haben gezeigt, dass Derivate dieser Verbindung als Apoptose-Induktoren wirken können . Durch die Förderung des programmierten Zelltods können diese Verbindungen Krebszellen effektiv angreifen, wodurch sie zu einem wertvollen Gut bei der Entwicklung neuer Krebsmedikamente werden.
Tyrosinkinase-Inhibition: Tyrosinkinasen sind aufgrund ihrer Rolle bei der Regulierung von Wachstumssignalen wichtige Ziele in der Krebstherapie. Derivate von This compound haben vielversprechende Ergebnisse als Tyrosinkinase-Inhibitoren gezeigt und bieten einen Weg zur Entwicklung neuer Therapeutika .
CDK2-Inhibition: Cyclin-abhängige Kinase 2 (CDK2) ist ein weiteres wichtiges Ziel in der Krebstherapie. Verbindungen mit dem Pyrrolo[3,2-d]pyrimidin-Gerüst wurden synthetisiert und auf ihre CDK2-inhibitorische Aktivität untersucht, wobei sie ein erhebliches Potenzial in der Krebsbehandlung zeigten .
Antivirale Mittel: Die antivirale Wirksamkeit von Pyrrolo[3,2-d]pyrimidin-Derivaten wurde untersucht, wobei einige Verbindungen sowohl in vitro als auch in vivo eine außergewöhnliche antivirale Aktivität zeigten . Dies eröffnet Möglichkeiten für den Einsatz dieser Verbindungen zur Behandlung von Virusinfektionen.
Zellzyklusarrest: Es wurde festgestellt, dass einige Derivate einen Zellzyklusarrest verursachen, insbesondere in Krebszellen . Dieser Effekt kann die Proliferation von Krebszellen stoppen und bietet einen strategischen Vorteil in der Krebsbehandlung.
Anti-Migrations- und Anti-Invasionsmittel: Die Auswirkungen dieser Verbindungen auf die Migrations- und Invasionsfähigkeiten von Krebszellen wurden untersucht, wobei einige Derivate vielversprechende Ergebnisse bei der Hemmung dieser Prozesse zeigten . Dies könnte entscheidend sein, um Krebsmetastasen zu verhindern.
Molekular-Docking-Studien: Molekular-Docking-Studien wurden durchgeführt, um die Interaktion zwischen Pyrrolo[3,2-d]pyrimidin-Derivaten und ihren Ziel-Enzymen oder -Rezeptoren zu verstehen . Diese Studien sind für die rationale Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Selektivität unerlässlich.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione are multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .
Mode of Action
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell behavior . For instance, it can induce cell cycle arrest and apoptosis in HepG2 cells .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted nature. It inhibits the EGFR, Her2, VEGFR2, and CDK2 enzymes, disrupting the associated signaling pathways . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s potency against its targets suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM . It induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and the downregulation of Bcl-2 activity .
Biochemische Analyse
Biochemical Properties
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism . The compound acts as a competitive inhibitor, binding to the active site of PNP and preventing the enzyme from catalyzing its substrate. This interaction is crucial for its potential use in therapeutic applications, particularly in the treatment of autoimmune diseases and certain types of cancer .
Cellular Effects
The effects of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione on cellular processes are profound. It has been observed to induce cytotoxicity in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . The compound influences cell function by disrupting cell signaling pathways, leading to cell cycle arrest and apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione exerts its effects through several mechanisms. It binds to the active site of PNP, inhibiting its enzymatic activity and disrupting purine metabolism . This inhibition leads to the accumulation of toxic metabolites, which can induce apoptosis in T cells. The compound also interacts with other biomolecules, such as cyclin-dependent kinases (CDKs), further contributing to its antiproliferative effects . These interactions highlight the compound’s potential as a multi-targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent cytotoxic effects on cancer cells .
Dosage Effects in Animal Models
The effects of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is involved in several metabolic pathways, primarily through its interaction with PNP . The inhibition of PNP disrupts purine metabolism, leading to the accumulation of inosine and guanosine metabolites. These changes in metabolic flux can have downstream effects on nucleotide synthesis and energy production, further influencing cellular function .
Transport and Distribution
The transport and distribution of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells is influenced by its interactions with intracellular proteins, which can affect its accumulation and activity .
Subcellular Localization
Within cells, 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is primarily localized in the cytoplasm and nucleus . Its subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments. The compound’s activity is modulated by its localization, with nuclear accumulation enhancing its effects on gene expression and cytoplasmic localization influencing its interactions with metabolic enzymes .
Eigenschaften
IUPAC Name |
7-bromo-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O2/c7-2-1-8-4-3(2)9-6(12)10-5(4)11/h1,8H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTQTXDPTYNVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297969 | |
Record name | 7-bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20419-74-3 | |
Record name | NSC119856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.